REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[CH2:8][CH2:9][C:10]3(OCC[O:14]3)[CH2:11][C:12]=2[CH:13]=1)([O-:3])=[O:2].CC(C)=O.Cl.C([O-])(O)=O.[Na+]>O>[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[CH2:8][CH2:9][C:10](=[O:14])[CH2:11][C:12]=2[CH:13]=1)([O-:3])=[O:2] |f:3.4|
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Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC=2CCC3(CC2C1)OCCO3
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
A 250 mL flask, equipped with a magnetic stirbar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic portions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (30 to 60% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC=2CCC(CC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |